6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol

CAS No.: 1227602-43-8

Cat. No.: VC2747341

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227602-43-8 |

|---|---|

| Molecular Formula | C7H6F3NO2 |

| Molecular Weight | 193.12 g/mol |

| IUPAC Name | 5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13) |

| Standard InChI Key | DXHOZJNVDLVABP-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC(=C1CO)C(F)(F)F |

| Canonical SMILES | C1=CC(=O)NC(=C1CO)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

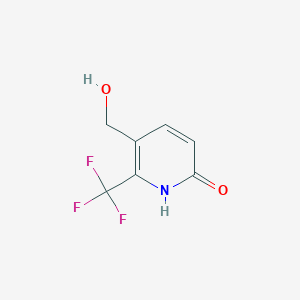

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is an organic compound characterized by a pyridine ring with multiple functional groups, including a hydroxyl group, a trifluoromethyl group, and a methanol moiety. This combination of functional groups creates a molecule with unique chemical and biological properties.

The compound's identity is established through various parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1227602-43-8 |

| Molecular Formula | C₇H₆F₃NO₂ |

| Molecular Weight | 193.12 g/mol |

| IUPAC Name | 5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one |

| SMILES Notation | C1=CC(=O)NC(=C1CO)C(F)(F)F |

| Standard InChI | InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13) |

| InChI Key | DXHOZJNVDLVABP-UHFFFAOYSA-N |

The structural arrangement features a pyridine ring with the trifluoromethyl group at the 2-position, a hydroxyl group at the 6-position, and a methanol group at the 3-position. This specific arrangement contributes significantly to the compound's chemical behavior and potential applications .

Physicochemical Properties

The physicochemical properties of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol provide insights into its behavior in various chemical and biological systems. These properties are essential for understanding its potential applications and limitations.

Physical Properties

The compound's relatively low XLogP3-AA value of -0.2 suggests moderate hydrophilicity, while the presence of two hydrogen bond donors and five acceptors indicates significant potential for intermolecular interactions. These properties influence the compound's solubility, membrane permeability, and binding characteristics .

Chemical Reactivity

The reactivity of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is primarily determined by its functional groups:

-

The hydroxyl group at the 6-position can participate in hydrogen bonding and undergo various nucleophilic substitution reactions.

-

The trifluoromethyl group at the 2-position introduces electron-withdrawing effects that influence the electron distribution across the pyridine ring, potentially affecting the reactivity of other functional groups.

-

The methanol group at the 3-position provides additional reactivity options, including oxidation to aldehyde or carboxylic acid derivatives.

Applications and Research Significance

Chemical Applications

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol has potential applications in various chemical contexts:

-

Building Block in Organic Synthesis: The compound's multiple functional groups make it a potentially valuable intermediate in the synthesis of more complex molecules.

-

Fluorine Chemistry: As a fluorinated organic compound, it contributes to the growing field of organofluorine chemistry, which has significant applications in pharmaceuticals and materials science.

-

Specialty Materials: The unique structural features may lend themselves to applications in the development of specialized materials with distinct properties.

The presence of the trifluoromethyl group is particularly significant, as this moiety is known to enhance drug-like properties in pharmaceutical compounds. The CF₃ group increases lipophilicity, potentially improving cell membrane penetration, while also providing metabolic stability against oxidative degradation .

Comparative Analysis with Related Compounds

Several compounds structurally related to 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol have been studied more extensively, providing context for understanding its potential properties and applications.

Structural Comparison

| Compound | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol | 1227602-43-8 | C₇H₆F₃NO₂ | Reference compound |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | 34486-06-1 | C₆H₄F₃NO | Lacks methanol group at 3-position |

| 6-(Trifluoromethyl)pyridine-3-methanol | 386704-04-7 | C₇H₆F₃NO | Lacks hydroxyl group at 2-position |

| (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | 113265-44-4 | C₈H₈F₃NO | Has methyl instead of hydroxyl at 2-position |

These structural differences significantly impact the compounds' properties. For instance, 2-Hydroxy-6-(trifluoromethyl)pyridine has been studied for various synthetic applications, including the preparation of compounds with biological activity .

Functional Comparison

The substitution patterns on these related compounds affect their chemical and biological behaviors:

-

2-Hydroxy-6-(trifluoromethyl)pyridine: This compound has been used in the synthesis of compounds with potential biological activity, particularly in agrochemical and pharmaceutical applications. Its synthesis has been well-documented, typically involving the reaction of 2-chloro-6-trifluoromethylpyridine with potassium hydroxide .

-

6-(Trifluoromethyl)pyridine-3-methanol: This compound has been explored in pharmaceutical research, particularly in the development of novel therapeutic agents. The absence of the hydroxyl group at the 2-position results in different hydrogen bonding patterns and reactivity compared to 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol .

-

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: The presence of a methyl group instead of a hydroxyl group at the 2-position significantly alters the electronic distribution across the pyridine ring. This compound has been described as having applications in various scientific and industrial contexts, including as an intermediate in the synthesis of more complex molecules.

| Parameter | Specification | Source |

|---|---|---|

| Purity | Minimum 95% | |

| Form | Solid | |

| Storage Conditions | 2-8°C | |

| Regulatory Status | For research use only |

These specifications indicate that the compound is primarily intended for research purposes rather than large-scale industrial applications. The storage recommendation of 2-8°C suggests potential sensitivity to temperature, which could affect its stability and shelf life .

Current Research Trends and Future Directions

Research involving trifluoromethylated pyridine derivatives continues to expand, suggesting potential future developments for compounds like 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol.

Emerging Applications

Recent research trends suggest several promising directions:

-

Medicinal Chemistry: The incorporation of trifluoromethyl groups in drug candidates continues to be an active area of research, with such compounds showing improved pharmacokinetic properties .

-

Enzyme Inhibitors: Compounds with similar structural features have shown promise as enzyme inhibitors, particularly those targeting metabolic pathways relevant to disease states .

-

Fluorinated Building Blocks: The growing demand for fluorinated compounds in various applications suggests increased interest in compounds like 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol as synthetic intermediates .

Research Gaps and Opportunities

Despite the potential significance of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol, several research gaps remain:

-

Comprehensive Biological Evaluation: Systematic studies of its biological activities, including potential enzyme inhibition, receptor binding, and cellular effects, would provide valuable insights into its potential therapeutic applications.

-

Optimized Synthesis Methods: Development of efficient, scalable synthesis routes would enhance accessibility for research and potential applications.

-

Structure-Activity Relationships: Comparative studies with structurally related compounds could help elucidate the impact of specific functional groups on biological activity and physicochemical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume